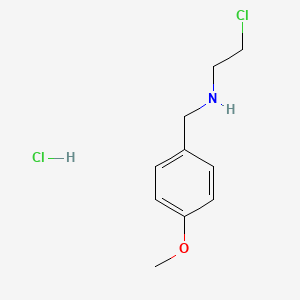

(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride

Description

(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride is a secondary amine hydrochloride salt characterized by a 4-methoxybenzyl group and a 2-chloroethylamine moiety. The 4-methoxybenzyl substituent introduces electron-donating effects via the methoxy group, enhancing the compound's stability and influencing its solubility profile.

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-13-10-4-2-9(3-5-10)8-12-7-6-11;/h2-5,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNMAOZYOKBRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2-chloroethanol in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield primary or secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted amines, ethers, or thioethers.

Oxidation Products: Aldehydes, ketones, or carboxylic acids.

Reduction Products: Primary or secondary amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride involves several chemical reactions that utilize intermediates derived from other compounds. The compound is characterized by its unique molecular structure, which includes a chloroethyl group and a methoxybenzyl moiety that contribute to its reactivity and biological activity.

Key Synthesis Pathways

- The compound can be synthesized through nucleophilic substitution reactions involving chloroethylamine derivatives and methoxybenzyl halides.

- It may also be produced using various protecting groups and solvents to facilitate the reaction while minimizing side products.

Pharmacological Applications

The pharmacological profile of this compound indicates its potential as a therapeutic agent. Its structure suggests capabilities in modulating neurotransmitter systems, making it a candidate for various medical applications.

Therapeutic Uses

- Antihistaminic Activity : Similar to other dimethylamine derivatives, this compound may exhibit antihistaminic properties, making it useful in treating allergic reactions and respiratory conditions .

- Anticancer Potential : Research indicates that compounds with similar structures can influence cytokine activity, suggesting that this compound may have applications in cancer therapy by modulating immune responses .

- Antimicrobial Properties : The compound's structural features allow it to interact with bacterial targets, potentially serving as an antimicrobial agent against a range of pathogens .

Case Studies and Research Findings

Several studies have investigated the applications of compounds related to this compound. Below are notable findings:

Mechanism of Action

The mechanism of action of (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological activity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzyme activity by covalently modifying active site residues.

Receptors: It can act as an agonist or antagonist by binding to receptor sites and modulating their activity.

DNA: The chloroethyl group can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features | Evidence ID |

|---|---|---|---|---|---|

| (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine HCl | 4-methoxybenzyl, 2-chloroethyl | C₁₀H₁₃ClN·HCl | 214.09 (estimated) | Reactive chloroethyl group; methoxy enhances stability | N/A |

| 2-(1-Cyclohexen-1-yl)ethylamine HCl | 4-methylbenzyl, cyclohexenylethyl | C₁₆H₂₃N·HCl | 265.82 | Bulky cyclohexenyl group reduces reactivity; methyl substituent lowers polarity | |

| (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine HCl | 4-methylbenzyl, tetrahydrofuranmethyl | C₁₄H₂₀NO·HCl | 261.78 | Oxygen in furan enhances hydrogen bonding; increased solubility in polar solvents | |

| 1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine HCl | 4-methoxybenzyl, piperidinyl-methyl | C₁₄H₂₃ClN₂O | 270.80 | Piperidine ring introduces steric hindrance; tertiary amine alters basicity | |

| 2-Chloroethyl diethylamine HCl | Diethyl, 2-chloroethyl | C₆H₁₃ClN·HCl | 170.09 | Simple structure; high volatility; strong alkylating agent |

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups : The 4-methoxybenzyl group in the target compound stabilizes the aromatic ring via resonance, reducing oxidation susceptibility compared to 4-methylbenzyl analogs (e.g., ) .

- Chloroethyl vs. Other Halogenated Chains : The chloroethyl moiety offers moderate leaving-group ability, whereas bromoethyl analogs () exhibit higher reactivity in nucleophilic substitutions but lower stability .

- Ring Systems : Piperidine or tetrahydrofuran rings () introduce conformational rigidity and hydrogen-bonding capacity, which are absent in the target compound’s linear structure .

Table 2: Comparative Physicochemical Data

- Lipophilicity : The target compound’s logP (~1.8) suggests moderate membrane permeability, making it suitable for drug delivery systems. In contrast, diethylamine analogs () with lower logP values are more water-soluble but less bioavailable .

- Thermal Stability : Piperidine-containing analogs () exhibit higher melting points due to crystalline packing from rigid rings, whereas linear structures like the target compound may have lower thermal stability .

Biological Activity

(2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications, supported by case studies and relevant research findings.

This compound features a chloroethyl group and a methoxy-substituted benzyl moiety, which contribute to its reactivity and biological interactions. The chloroethyl group is particularly notable for its ability to form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects.

The biological activity of this compound can be categorized into several mechanisms:

- Enzyme Inhibition : The compound can inhibit enzyme activity by covalently modifying active site residues. Such interactions can disrupt normal enzymatic functions, potentially leading to therapeutic effects against diseases where specific enzymes are overactive or dysfunctional.

- Receptor Modulation : It acts as either an agonist or antagonist by binding to receptor sites, thereby modulating their activity. This property is valuable in drug design for conditions involving receptor dysregulation.

- DNA Interaction : The chloroethyl group can alkylate DNA, resulting in cross-linking that disrupts replication and transcription processes. This mechanism is particularly relevant in the context of cancer therapy, where DNA damage can induce apoptosis in malignant cells.

Biological Targets

The compound has been studied for its potential activity against various biological targets:

| Target | Activity | Reference |

|---|---|---|

| Enzymes | Inhibition via covalent modification | |

| Receptors | Agonist/antagonist effects | |

| DNA | Alkylation leading to cross-linking |

Anticancer Activity

A study evaluated the anticancer properties of this compound, demonstrating significant cytotoxicity against various human tumor cell lines. The compound exhibited low toxicity towards normal cells while effectively inducing apoptosis in cancerous cells at nanomolar concentrations. This selectivity is crucial for developing safer cancer therapies .

Antimalarial Potential

In another investigation focused on antimalarial compounds, derivatives similar to this compound were synthesized and tested against Plasmodium species. The results indicated that modifications to the benzyl moiety enhanced antiplasmodial potency while maintaining acceptable safety profiles in murine models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Chloro-ethyl)-(4-methoxy-benzyl)-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-methoxybenzylamine and 1,2-dichloroethane under basic conditions. Optimization involves adjusting the molar ratio (e.g., 1:1.2 amine-to-alkylating agent), temperature (40–60°C), and solvent (e.g., acetonitrile or DMF). Catalysts like KI may enhance reactivity. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) improves purity. Reaction progress can be monitored by TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–7.3 ppm) and confirms substitution patterns. Quantitative NMR (qNMR) with internal standards (e.g., ethyl paraben) assesses purity .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (expected [M+H]+ ~245.1 Da) and detects impurities.

- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictory data between crystallographic (XRD) and spectroscopic (NMR) structural analyses be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To resolve:

- Complementary Techniques : Use XRD (via SHELXL refinement ) for absolute stereochemistry and NMR (NOESY/ROESY) for solution-phase conformers.

- Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian/B3LYP) with experimental data to identify dominant conformers .

- Variable-Temperature NMR : Probe temperature-dependent shifts to detect equilibrium between conformers .

Q. What experimental strategies can elucidate the compound’s potential to induce DNA-protein cross-links (DPCs) in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with plasmid DNA and cysteine-rich proteins (e.g., bovine serum albumin) under physiological conditions. Analyze DPC formation via agarose gel electrophoresis (DNA mobility shifts) or SDS-PAGE (protein adducts) .

- Mass Spectrometry : Use LC-MS/MS to identify cross-linked peptides and map reactive sites (e.g., chloroethyl groups targeting cysteine thiols) .

- Control Experiments : Compare with known bis-electrophiles (e.g., nitrogen mustards) and use scavengers (e.g., glutathione) to confirm specificity .

Q. How can researchers design a reaction pathway to functionalize the chloroethyl group while preserving the methoxybenzyl moiety?

- Methodological Answer :

- Selective Substitution : Use mild nucleophiles (e.g., NaN₃ in DMF at 50°C) to replace chloride with azide, followed by Staudinger reaction to introduce amines or phosphines.

- Protection Strategies : Temporarily protect the methoxy group (e.g., silylation with TBSCl) during harsh reactions (e.g., oxidations).

- Catalytic Approaches : Employ Pd-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids) to modify the benzyl group post-functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.